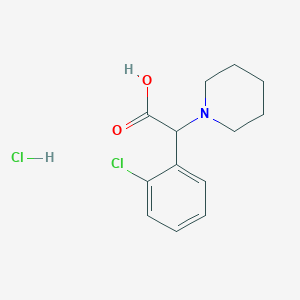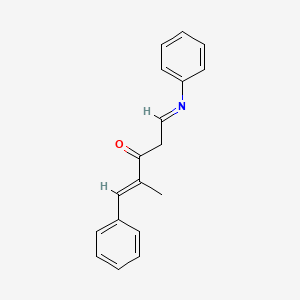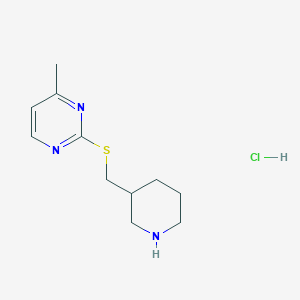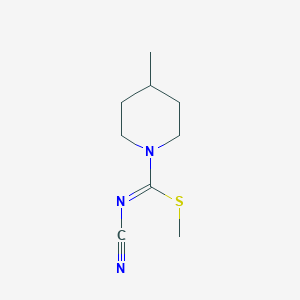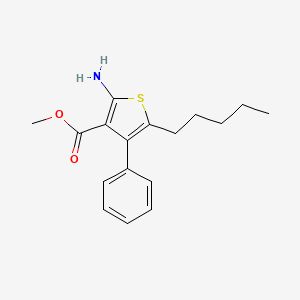
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiophene derivatives like MAPT often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis
The InChI code for MAPT is1S/C17H22NO2S/c1-3-4-6-11-13-14 (12-9-7-5-8-10-12)15 (16 (18)21-13)17 (19)20-2/h5,7-10,21H,3-4,6,11,18H2,1-2H3 . This indicates the presence of a five-membered thiophene ring with a sulfur atom, a pentyl group, an amino group, and a phenyl group attached to it. Physical And Chemical Properties Analysis
MAPT has a molecular weight of 303.4 g/mol. It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry
The synthesis of complex organic compounds often relies on the versatile chemistry of thiophene derivatives, as exemplified by methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate. This compound, akin to related thiophene derivatives, serves as a key intermediate in the creation of a diverse array of heterocyclic compounds due to its reactivity and structural properties. For instance, studies have demonstrated the utility of thiophene derivatives in synthesizing anticancer drugs, where Schiff base organotin(IV) complexes exhibit significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009). Additionally, the Gewald reaction has been employed to synthesize 4-isobutyl substituted thiophenes, highlighting the methodological versatility and the potential for creating structurally diverse compounds for various applications (Gütschow et al., 1996).
Role in Developing Novel Heterocyclic Compounds
Thiophene derivatives, including those similar to methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate, have been pivotal in the development of new heterocyclic compounds with potential applications in medicinal chemistry, dyes, and pesticides. For instance, the synthesis and characterization of novel bis-heterocyclic monoazo dyes based on the thiophene ring have been reported, demonstrating the compound's role in creating materials with desirable solvatochromic behaviors and potential applications in dyeing technologies (Karcı & Karcı, 2012).
Contribution to Antimicrobial Research
Research into antimicrobial compounds is another area where thiophene derivatives play a crucial role. The synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity have been documented, underlining the significance of such compounds in searching for new antimicrobial agents with potential therapeutic applications (Prasad et al., 2017).
Insights into Molecular Interactions and Structural Analysis
The study of methyl 3-aminothiophene-2-carboxylate, a closely related compound, through single-crystal X-ray diffraction, Hirshfeld surface analysis, and computational methods, offers insights into the intermolecular interactions and structural dynamics of thiophene derivatives. Such studies are invaluable for understanding the physical and chemical properties of these compounds, facilitating their application in organic synthesis, drug design, and material science (Tao et al., 2020).
Eigenschaften
IUPAC Name |
methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-3-4-6-11-13-14(12-9-7-5-8-10-12)15(16(18)21-13)17(19)20-2/h5,7-10H,3-4,6,11,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKGGPYULAGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-pentyl-4-phenylthiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



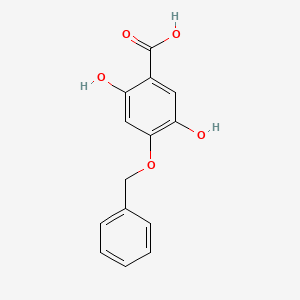

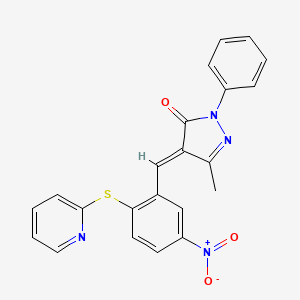
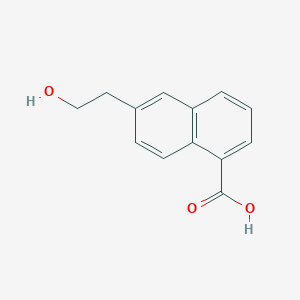
![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)
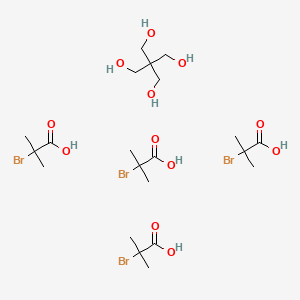
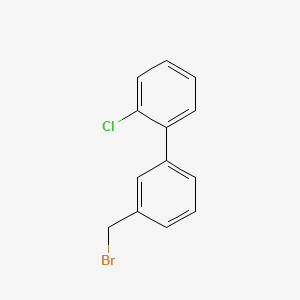
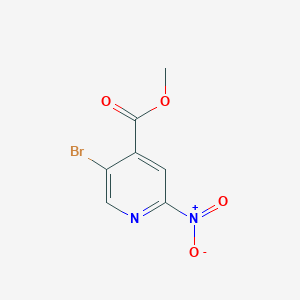

![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)
